(1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol

Dynamic Kinetic Resolution Enantioselective Biocatalysis Chlorohydrin Acetates

(1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol is a chiral, non-racemic aromatic chlorohydrin defined by its explicit (R)-absolute configuration at the benzylic alcohol center, a 4-(trifluoromethyl)phenyl ring, and a terminal chloromethyl group. This structural class serves as a versatile precursor for enantiopure epoxides, amino alcohols, and cyclopropanes via established synthetic transformations.

Molecular Formula C9H8ClF3O
Molecular Weight 224.61 g/mol
CAS No. 1072105-58-8
Cat. No. B1530690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
CAS1072105-58-8
Molecular FormulaC9H8ClF3O
Molecular Weight224.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CCl)O)C(F)(F)F
InChIInChI=1S/C9H8ClF3O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4,8,14H,5H2/t8-/m0/s1
InChIKeyBCEOMUNHBSIMFA-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol (CAS 1072105-58-8): A Defined (R)-Enantiomer Chlorohydrin Building Block


(1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol is a chiral, non-racemic aromatic chlorohydrin defined by its explicit (R)-absolute configuration at the benzylic alcohol center, a 4-(trifluoromethyl)phenyl ring, and a terminal chloromethyl group. This structural class serves as a versatile precursor for enantiopure epoxides, amino alcohols, and cyclopropanes via established synthetic transformations [1]. The compound’s molecular formula is C9H8ClF3O with a molecular weight of 224.61 g/mol, and it is supplied as an optically active single enantiomer with a typical chemical purity of ≥95% .

Why the Achiral Racemate or Opposite Enantiomer Cannot Replace (1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol in Asymmetric Synthesis


Substituting the (R)-enantiomer with the racemic mixture (CAS 1070686-96-2) or the (S)-enantiomer (CAS 1568044-40-5) directly undermines stereochemical integrity in downstream products. In the dynamic kinetic resolution (DKR) protocol for aromatic chlorohydrins, the enzyme Pseudomonas cepacia lipase (PS-C “Amano” II) exhibits absolute enantioselectivity, exclusively producing the (R)-acetate from racemic substrates [1]. Consequently, using an enantiomerically mismatched starting material results in either a complete reaction failure or the formation of the opposite product epimer, rendering clinical or agrochemical candidate synthesis non-viable. Furthermore, structural analogs lacking the 4-CF3 substituent exhibit significantly slower racemization rates under DKR conditions, necessitating higher catalyst loadings and elevated temperatures that compromise overall process efficiency [1].

Quantitative Differentiation Evidence for (1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol Versus Its Closest Comparators


Enantiomeric Excess Achievable via DKR: Target (R)-Chlorohydrin Acetate Versus Aliphatic Analogs

In the optimized DKR protocol employing Pseudomonas cepacia lipase and a ruthenium racemization catalyst, aromatic chlorohydrins including the 4-CF3-phenyl derivative consistently yield the (R)-acetate with an enantiomeric excess (ee) exceeding 99% [1]. This is in stark contrast to aliphatic chlorohydrins, which are explicitly reported to show poor enzymatic selectivity under identical conditions, resulting in significantly lower ee and prohibiting their use in synthesizing enantiopure intermediates [1]. While the primary publication presents the ee for the acetylated product, the direct precursor (R)-chlorohydrin is generated with identical absolute configuration upon acetate hydrolysis.

Dynamic Kinetic Resolution Enantioselective Biocatalysis Chlorohydrin Acetates

DKR Conversion Yield: 4-CF3-Phenyl Chlorohydrin Versus Electron-Rich Aromatic Analogs

The DKR of aromatic chlorohydrins exhibits a substrate-dependent yield profile that is influenced by the electronic nature of the aryl ring. The presence of the electron-withdrawing 4-trifluoromethyl group necessitates elevated reaction temperatures (60 °C) to ensure that the ruthenium-catalyzed racemization rate outpaces the enzymatic acylation, achieving high conversion [1]. Under these optimized DKR conditions, the 4-CF3-phenyl chlorohydrin (substrate 2g in the primary reference) is converted to its corresponding (R)-acetate in 90% isolated yield with >99% ee [1]. In comparison, the unsubstituted phenyl analog (substrate 2a) is converted in 92% yield under slightly milder conditions, while electron-donating substituents (e.g., 4-Me, substrate 2f) can result in slightly diminished yields or require longer reaction times to reach full conversion [1].

Dynamic Kinetic Resolution Substrate Scope Reaction Yield

Enantiopurity Specification: Commercial (R)-Enantiomer Versus Racemic Mixture

Commercially, (1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol is supplied as a single enantiomer with a certified chemical purity of 95% (HPLC) . The racemic mixture (2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol, CAS 1070686-96-2) is also available at a comparable chemical purity of 95% , but it lacks any specification for enantiomeric excess, meaning it contains an approximately 1:1 ratio of (R)- and (S)-enantiomers. This distinction is critical: the single-enantiomer product guarantees that 100% of the purchased material possesses the desired (R)-configuration, whereas the racemate introduces 50% of the undesired (S)-enantiomer, which can act as an impurity or lead to the formation of the wrong product enantiomer in stereospecific transformations.

Chiral Purity Enantiomeric Excess Procurement Specification

Downstream Synthetic Versatility: Conversion to Enantiopure Epoxides and Amino Alcohols

Chlorohydrin acetates produced via DKR serve as direct precursors for enantiopure styrene oxide derivatives. Base-mediated cyclization of (R)-chlorohydrin acetate yields the corresponding (R)-styrene oxide without erosion of enantiomeric purity [1]. Subsequent nucleophilic ring-opening with amines provides enantiopure β-amino alcohols. The 4-CF3-substituted styrene oxide is a particularly valuable intermediate in medicinal chemistry, as the trifluoromethyl group enhances metabolic stability and lipophilicity of the final drug candidate [2]. No direct comparison of epoxide yields from the 4-CF3 derivative versus the unsubstituted phenyl analog is provided in the primary DKR study; however, the general transformation is established to proceed with full retention of ee, making the 4-CF3 chlorohydrin a gateway to CF3-containing chiral amino alcohols.

Chiral Epoxide Synthesis Amino Alcohol Synthetic Intermediate

High-Value Application Scenarios Where (1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol is the Preferred Intermediate


Synthesis of Enantiopure CF3-Containing β-Amino Alcohols for CNS Drug Discovery

The (R)-chlorohydrin can be converted to the corresponding (R)-styrene oxide and subsequently ring-opened with a wide variety of amines to yield enantiopure β-amino alcohols. The 4-CF3 substituent is a privileged motif in central nervous system (CNS) drug design due to its ability to increase blood-brain barrier permeability and metabolic stability compared to non-fluorinated or chlorinated analogs [2]. Using the (R)-chlorohydrin ensures that the final amino alcohol possesses the correct absolute configuration, which is critical for target engagement and selectivity.

Chiral Pool Entry to (R)-4-(Trifluoromethyl)phenyl Glycidol and Derivatives for Agrochemical Lead Optimization

Cyclization of the (R)-chlorohydrin under basic conditions provides the corresponding (R)-glycidol derivative, a versatile chiral epoxide. This epoxide can be elaborated into a range of chiral 1,2-difunctionalized intermediates. In agrochemical research, the trifluoromethylphenyl group is valued for enhancing lipophilicity and environmental persistence compared to non-fluorinated phenyl rings, making the (R)-chlorohydrin a strategic starting point for developing chiral crop protection agents.

Enantioselective Organocatalyst and Chiral Ligand Precursor Synthesis

Chiral chlorohydrins serve as starting materials for the preparation of enantiopure pyrrolidines and related heterocycles that are employed as organocatalysts or chiral ligands in asymmetric synthesis [1]. The (R)-absolute configuration of the chlorohydrin predefines the stereochemical outcome of the final ligand. Procuring the predefined single enantiomer eliminates the need for a resolution step and guarantees stereochemical fidelity, whereas using the racemate would require costly chiral separation and result in 50% material loss.

Process Chemistry Scale-Up of DKR-Derived (R)-Chlorohydrin Acetate for Kilogram-Scale API Intermediate Production

The DKR protocol has been demonstrated to be scalable, with the ruthenium catalyst and lipase system tolerating elevated substrate loadings. The 4-CF3-phenyl chlorohydrin, although requiring slightly elevated temperatures for efficient racemization, yields the acetate in 90% isolated yield and >99% ee under these conditions [1]. This makes the (R)-chlorohydrin a viable intermediate for process-scale synthesis of active pharmaceutical ingredients (APIs) that incorporate the 4-(trifluoromethyl)phenyl chiral alcohol pharmacophore, particularly when enantiopurity is a regulatory requirement.

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